
1-Hydroxy-3-octoxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-octoxypropan-2-one is an organic compound with the molecular formula C11H22O3 It is a derivative of hydroxypropanone, where an octoxy group is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-octoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxyacetone with octanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-3-octoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The octoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-octoxy-3-oxopropan-2-one or 1-octoxy-3-carboxypropan-2-one.
Reduction: Formation of 1-octoxy-3-hydroxypropan-2-ol.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-octoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-octoxypropan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The octoxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2-propanone: A simpler analog with similar reactivity but lacking the octoxy group.
1-Hydroxy-3-(octanoyloxy)propan-2-one: A structurally related compound with an ester linkage instead of an ether linkage.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: A compound with a similar hydroxyl and carbonyl functional group arrangement but different overall structure.
Uniqueness
1-Hydroxy-3-octoxypropan-2-one is unique due to the presence of the octoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C11H22O3 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-hydroxy-3-octoxypropan-2-one |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h12H,2-10H2,1H3 |
Clave InChI |
TZVJAYQBSQAKRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


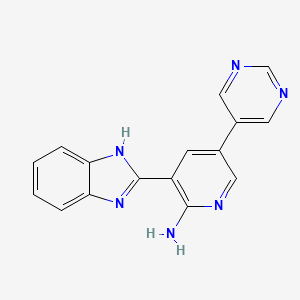
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
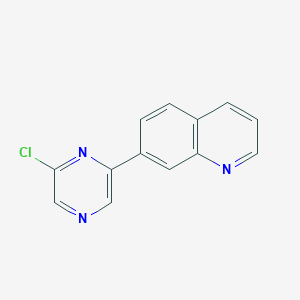
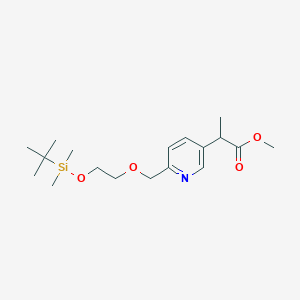
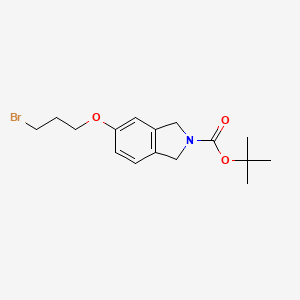
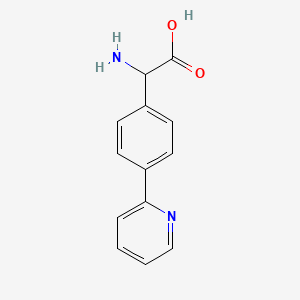

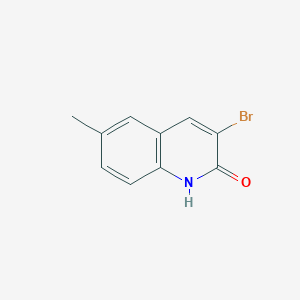

![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)


![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)
